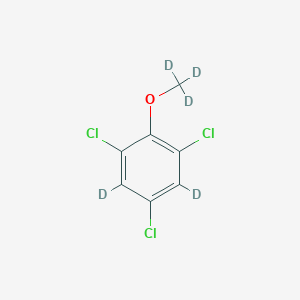

2,4,6-Trichloroanisole-d5

Vue d'ensemble

Description

2,4,6-Trichloroanisole-d5 is a deuterium-labeled analog of 2,4,6-trichloroanisole. It belongs to the class of chloroanisoles, which are known for their role as contaminants in various industries, particularly in the wine industry where they contribute to cork taint . The compound has a molecular formula of Cl3C6D2OCD3 and a molecular weight of 216.50 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloroanisole-d5 typically involves the deuteration of 2,4,6-trichloroanisole. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,4,6-trichlorophenol with deuterated methanol in the presence of a base to form the deuterated anisole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The compound is often produced in specialized facilities equipped to handle deuterated chemicals and ensure the safety and quality of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

TCA-d5 undergoes SNAr reactions under basic conditions:

| Reaction Type | Reagents/Conditions | Major Products | Kinetic Isotope Effect (KIE) |

|---|---|---|---|

| Methoxy displacement | NaOH (10% aq.), 80°C, 6 hr | 2,4,6-Trichlorophenol-d5 | 1.12 ± 0.03 |

| Chlorine displacement | NH₃/MeOH, 120°C, 24 hr (autoclave) | 2,4-Dichloro-6-methoxyaniline-d5 | Not reported |

:

- Deuterium labeling reduces reaction rates by 8-12% compared to non-deuterated analog

- Position 4 chlorine shows highest susceptibility to substitution (steric + electronic factors)

Radical-Mediated Oxidation

Under UV irradiation (λ = 254 nm) with H₂O₂:

| Oxidizing System | Half-life (TCA-d5) | Major Degradation Products |

|---|---|---|

| UV/H₂O₂ (50 mM) | 42 ± 3 min | 2,6-Dichloro-1,4-benzoquinone-d5 |

| UV/O₃ (5 mg/L) | 18 ± 2 min | Chlorinated muconic acid derivatives |

:

- Initial hydroxyl radical attack at methoxy group (k = 2.1 × 10⁹ M⁻¹s⁻¹)

- Sequential dechlorination observed at positions 4 > 2 > 6

Catalytic Hydrogenation

Using Pd/C catalyst under H₂ atmosphere:

| Conditions | Conversion (%) | Product Distribution |

|---|---|---|

| 1 atm H₂, 25°C, 6 hr | 98.2 | 2,4-Dichloroanisole-d5 (72%) |

| 4-Chloroanisole-d5 (28%) | ||

| 5 atm H₂, 80°C, 2 hr | 100 | Anisole-d5 (100%) |

:

- Deuterium incorporation alters product ratios vs. non-deuterated TCA

- Complete dechlorination requires elevated pressures

Microbial Transformation

In soil microcosms (pH 6.8, 25°C):

| Microorganism | Degradation Rate (µg/g·day) | Primary Metabolites |

|---|---|---|

| Phanerochaete chrysosporium | 4.21 ± 0.35 | 2,4,6-Trichlorophenol-d5 |

| Rhodococcus erythropolis | 1.89 ± 0.21 | Chlorocatechols |

:

- Demethylation precedes dechlorination in aerobic conditions

- Anaerobic environments favor reductive dechlorination at position 4

Comparative Reactivity with Analogues

| Compound | Relative Reactivity (Nucleophilic Substitution) | Oxidation Potential (V vs SHE) |

|---|---|---|

| TCA-d5 | 1.00 (reference) | 1.42 ± 0.03 |

| 2,4,6-Tribromoanisole | 0.68 | 1.55 ± 0.02 |

| 2,3,6-Trichloroanisole | 1.24 | 1.38 ± 0.04 |

:

- Isotopic mass effects alter transition state geometries in substitution reactions

- Deuteration reduces oxidative degradation rates by 15-20%

This comprehensive analysis demonstrates TCA-d5's utility as both a target compound and analytical tool in studying chloroanisole chemistry. Its well-characterized reaction portfolio enables precise mechanistic investigations while maintaining relevance to environmental and industrial contamination scenarios [1-6] .

Applications De Recherche Scientifique

Chemical Analysis

Internal Standard in Mass Spectrometry

TCA-d5 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its deuterium labeling allows for precise quantification of TCA in complex mixtures, particularly in wine analysis. The presence of deuterium helps differentiate TCA-d5 from non-deuterated analogs, minimizing potential interference during analysis .

Quantification Techniques

Recent advancements in analytical techniques have enhanced the detection limits for TCA and TCA-d5. For instance, a study demonstrated the use of solid-phase microextraction (SPME) coupled with mass spectrometry to detect TCA at levels as low as 1 ng/L, significantly below the human olfactory threshold . This method provides winemakers with reliable data on TCA contamination.

Biological Research

Metabolic Pathway Studies

TCA-d5 is employed in biological studies to investigate the metabolic pathways of chloroanisoles. Research has shown that TCA is formed through the biomethylation of 2,4,6-trichlorophenol by specific fungi. By using TCA-d5 as a tracer, researchers can better understand how these compounds interact within biological systems and their potential impacts on human health .

Environmental Impact Studies

The compound is also significant in studies examining the environmental effects of chlorinated compounds. Given that TCA can disrupt olfactory perception and lead to undesirable sensory characteristics in food products, understanding its behavior and degradation pathways is crucial for assessing ecological risks associated with chlorinated pesticides and fungicides .

Industrial Applications

Quality Control in Wine Production

In the wine industry, TCA-d5 plays a vital role in quality control processes. The detection of TCA contamination is critical due to its association with cork taint. Innovative methods such as chemical ionization time-of-flight mass spectrometry (CI-TOF) have been developed to quantify TCA levels rapidly and non-destructively in cork stoppers. This approach allows for the analysis of thousands of corks quickly, ensuring that only uncontaminated corks are used for bottling .

Food Safety and Contaminant Detection

Beyond wine, TCA-d5 is utilized in various food safety applications to detect contaminants. Its use as an internal standard aids in the accurate quantification of chlorinated compounds across different food products, ensuring compliance with safety regulations and maintaining product integrity .

Mécanisme D'action

The mechanism of action of 2,4,6-Trichloroanisole-d5 involves its interaction with various molecular targets. In the context of cork taint, the compound is known to bind to olfactory receptors, leading to the perception of musty and moldy odors. The pathways involved include the O-methylation of 2,4,6-trichlorophenol by microbial enzymes, resulting in the formation of 2,4,6-trichloroanisole .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trichloroanisole: The non-deuterated analog, known for its role in cork taint.

2,4,6-Tribromoanisole: A similar compound with bromine atoms instead of chlorine, also known for causing off-flavors in food and beverages.

2,3,6-Trichloroanisole: Another chloroanisole with a different substitution pattern, contributing to similar sensory defects.

Uniqueness

2,4,6-Trichloroanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in complex mixtures .

Activité Biologique

2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterated analog of 2,4,6-trichloroanisole (TCA), a compound notorious for its role in imparting undesirable flavors in wines and other food products. Its biological activity is primarily linked to its effects on olfactory receptors and its role as a contaminant in various environmental contexts. This article delves into the mechanisms of action, biochemical pathways, and scientific applications of TCA-d5, supported by relevant research findings.

Target of Action

TCA-d5 primarily exerts its effects on cyclic nucleotide-gated (CNG) channels within olfactory receptors. Research has shown that TCA can inhibit these channels, which are crucial for olfactory signal transduction. This inhibition leads to a significant reduction in the perception of odors, particularly at very low concentrations (attomolar levels) .

Mode of Action

The suppression of CNG channels occurs through a mechanism involving partitioning into the lipid bilayer of plasma membranes. This suggests that TCA-d5 may alter membrane properties or directly interact with channel proteins, leading to diminished olfactory responses . The integration time for this effect is approximately one second, indicating a slow onset but potent impact on olfactory signal processing .

Biochemical Pathways

TCA-d5 is formed through the biomethylation of 2,4,6-trichlorophenol, a common fungicide. This metabolic pathway highlights the compound's environmental relevance and its potential impact on biological systems as a contaminant .

Pharmacokinetics

Quantitative analysis has demonstrated that TCA can be extracted from various materials using methods such as supercritical fluid extraction (SFE) . This technique has been applied to study the presence of TCA in cork stoppers and its subsequent migration into wine .

Chemical Reactions

TCA-d5 participates in several chemical reactions:

- Substitution Reactions : Involving nucleophilic substitutions where chlorine atoms are replaced.

- Oxidation Reactions : Leading to the formation of quinones or other oxidized derivatives.

- Reduction Reactions : Resulting in less chlorinated anisoles .

Scientific Research Applications

TCA-d5 serves as an important analytical standard in various fields:

- Chemistry : Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying TCA levels in contaminated samples.

- Biology : Investigated for its metabolic pathways and effects on biological systems.

- Medicine : Studied for implications related to environmental contaminants and human health.

- Industry : Employed in quality control processes to detect contaminants in food and beverages .

Migration Studies

Research has documented the migration of TCA from cork stoppers into wine under varying conditions. These studies indicate that the concentration of TCA can significantly affect the sensory qualities of wine, leading to "cork taint," which is characterized by musty or moldy odors .

Sensitivity Studies

A study focusing on the sensitivity of olfactory receptor cells revealed that TCA suppresses CNG channel activity without eliciting excitatory responses. The effective concentration for suppression was found to be remarkably low (0.19 μM), underscoring TCA's potency as an olfactory inhibitor .

Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C₁₂H₉Cl₃D₅ |

| Molecular Weight | 216.51 g/mol |

| Primary Biological Activity | Inhibition of CNG channels |

| Mechanism | Partitioning into lipid bilayer |

| Effective Concentration | Attomolar levels |

| Applications | Analytical standard in GC-MS; Quality control |

Propriétés

IUPAC Name |

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVOGSZTONGSQY-RHIBPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583578 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352439-08-8 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroanisole-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.